molecular formula C14H9NO3 B2723164 2-Phenylbenzo[d]oxazole-6-carboxylic acid CAS No. 594839-90-4

2-Phenylbenzo[d]oxazole-6-carboxylic acid

Cat. No.: B2723164
CAS No.: 594839-90-4
M. Wt: 239.23
InChI Key: ICSRYAQXSYGQSJ-UHFFFAOYSA-N
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Description

2-Phenylbenzo[d]oxazole-6-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H9NO3 This compound is known for its unique structural features, which include a benzoxazole ring fused with a phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbenzo[d]oxazole-6-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with carboxylic acids or their derivatives. One common method is the oxidative cyclization of 2-aminophenol with benzoic acid under acidic conditions. The reaction can be catalyzed by various agents, including iron-based catalysts, to improve yield and selectivity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure consistent quality and high yield. The use of metal-organic frameworks (MOFs) as catalysts has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylbenzo[d]oxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenylbenzo[d]oxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylbenzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, modulating their activity. The compound’s carboxylic acid group allows it to form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    2-Phenylbenzothiazole-6-carboxylic acid: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Phenylbenzimidazole-6-carboxylic acid: Contains a nitrogen atom in place of the oxygen atom in the benzoxazole ring.

Uniqueness: 2-Phenylbenzo[d]oxazole-6-carboxylic acid is unique due to its specific electronic and steric properties conferred by the benzoxazole ring. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-phenyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-11-12(8-10)18-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSRYAQXSYGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594839-90-4
Record name 2-phenyl-1,3-benzoxazole-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of methyl 2-phenyl-benzoxazole-6-carboxylate 25c (0.37 g, 1.46 mmol) and LiOH (0.10 g, 4.2 mmol) in THF (4 mL), MeOH (4 mL), and H2O (4 mL) was stirred at room temperature for 6 h. Aqueous 1N HCl solution was added to the mixture to adjust pH to 3˜4. The resulting mixture was extracted with EtOAc (2×). The organic solution was washed with aq. NaCl, dried over Na2SO4 and concentrated to give 25d (0.34 g).
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

To a suspension of 4-benzamido-3-hydroxybenzoic acid (2.15 g, 8.4 mmol) in xylenes (12 mL) was added p-TsOH (1.6 g, 8.4 mmol, 1.0 eq) at room temperature then the mixture was heated to 160° C. and stirred overnight. The solvent was removed under reduced pressure then the reaction was quenched with saturated aqueous NaHCO3 and biphasic mixture was extracted by CH2Cl2 (4×80 mL). The solvent was concentrated to give the title compound (2.0 g) which was used in the next step without further purification. LC-MS 237.9 [M−H]−, 240.3 [M+H]+, RT 1.12 min.
Name
4-benzamido-3-hydroxybenzoic acid
Quantity
2.15 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two

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